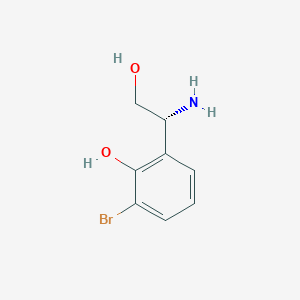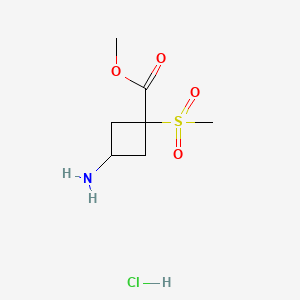![molecular formula C11H15N B13624045 Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13624045.png)
Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo[6.3.0.0{2,6}.0{3,10}0^{5,9}]undecan-4-amine is a highly strained cage compound characterized by its unique polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by a series of cycloaddition reactions and reductions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such complex cage compounds is less common due to the intricate synthetic routes and the need for precise control over reaction conditions. advancements in organic synthesis and catalysis may pave the way for more efficient industrial-scale production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine has several scientific research applications:
Chemistry: Its unique structure makes it a valuable model for studying strain and stability in polycyclic compounds.
Biology: The compound’s rigidity and functionalizability allow for the design of novel biomolecules and probes.
Industry: Use as a high-energy additive in fuels and other materials.
Mechanism of Action
The mechanism by which pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine exerts its effects is largely dependent on its interaction with molecular targets. Its rigid structure allows for precise binding to specific sites, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved can vary based on the compound’s functionalization and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane : Another highly strained cage compound with similar structural features.
- Cubane : Known for its cubic structure and high strain energy.
- Homocubane : Similar to cubane but with an additional carbon atom, resulting in a slightly different structure and properties .
Uniqueness
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine stands out due to its specific amine functional group, which allows for further chemical modifications and applications. Its unique combination of rigidity and functionalizability makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine |
InChI |
InChI=1S/C11H15N/c12-11-9-5-1-3-4-2-6(7(3)9)10(11)8(4)5/h3-11H,1-2,12H2 |
InChI Key |
FTKAWHDPAZJJSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C4C5N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


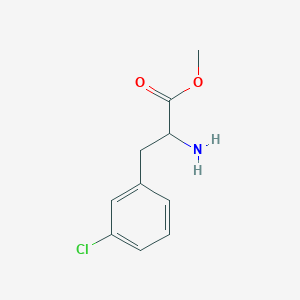
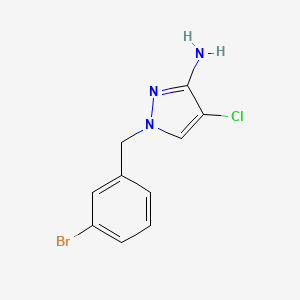
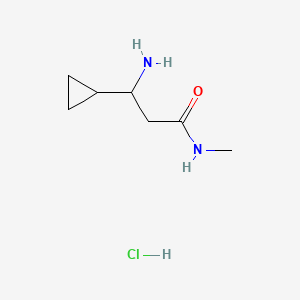


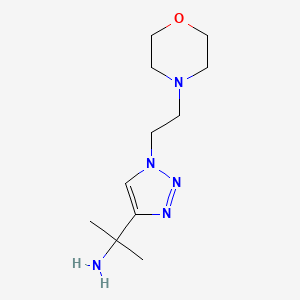
![3-(Benzo[b]thiophen-3-yl)propanal](/img/structure/B13623999.png)
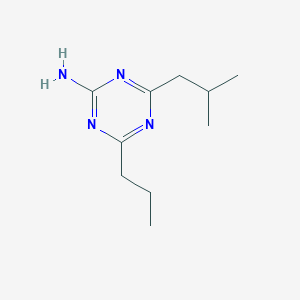
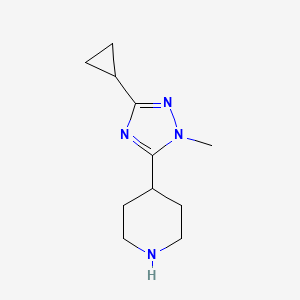

![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide](/img/structure/B13624009.png)
